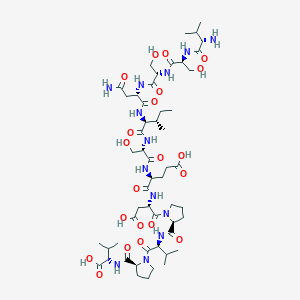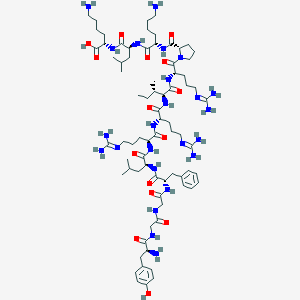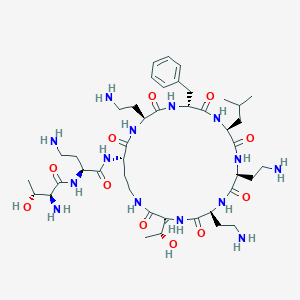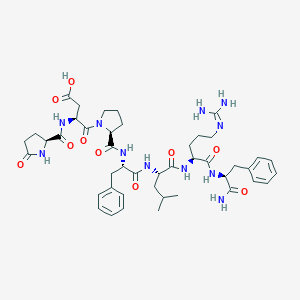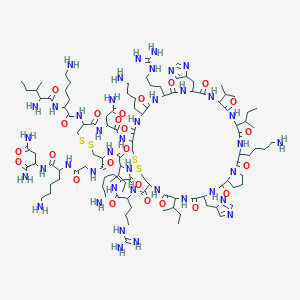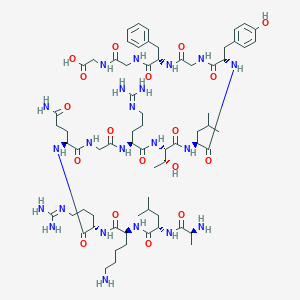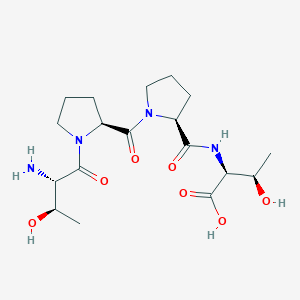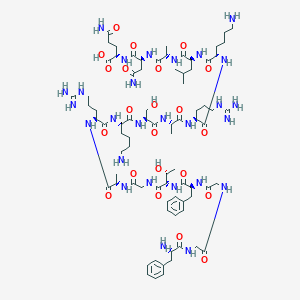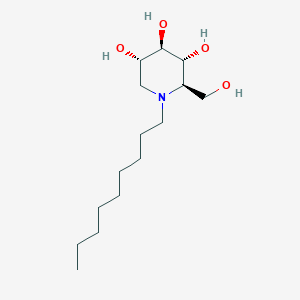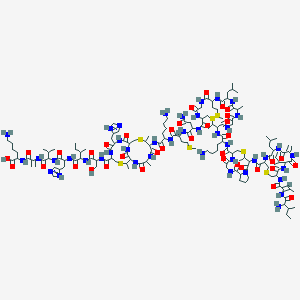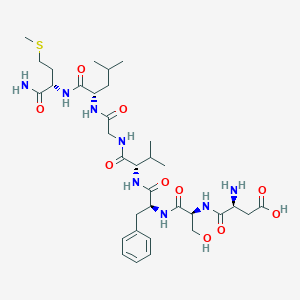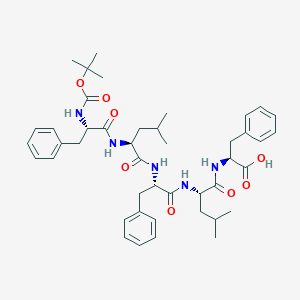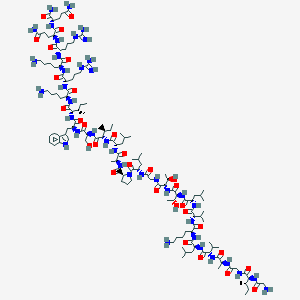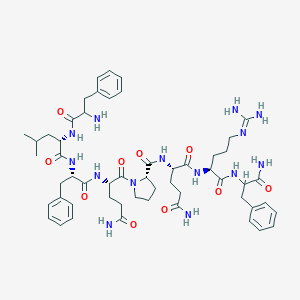
Neuropeptide FF
描述
Neuropeptide FF is a member of the RFamide family of peptides, characterized by a common C-terminal arginine-phenylalanine-amide motif. This octapeptide, first isolated from bovine brain, is known for its role in modulating pain, cardiovascular functions, appetite, thirst, and body temperature. It interacts with two G protein-coupled receptors, this compound Receptor 1 and this compound Receptor 2, which are widely distributed in the central nervous system and peripheral tissues .
作用机制
Target of Action
Neuropeptide FF (NPFF), also known as PrRP31, MFCD00076704, or Phe-leu-phe-gln-pro-gln-arg-phe-NH2, primarily targets two cognate G protein-coupled receptors, this compound Receptors 1 and 2 (NPFFR1 and NPFFR2) . These receptors represent a relatively new target system for many therapeutic applications, including pain regulation, modulation of opioid side effects, drug reward, anxiety, and cardiovascular conditions .
Mode of Action
It is known that npff has a modulating effect on opioid analgesia and morphine tolerance . It has been suggested that NPFF inhibits the activity of GABAergic terminals that project to the parvocellular PVN neurons, resulting in a disinhibition of these neurons .
Biochemical Pathways
NPFF and its receptors are involved in various intracellular signaling pathways. For instance, in the European sea bass, NPFF and NPAF inhibited forskolin-induced CRE-luc activity via their cognate receptors . Moreover, NPFF and NPAF stimulated SRE-luc activity when COS-7 cells transfected with NPFFR2-1 and NPFFR2-2 were treated with these peptides . These findings suggest that PKA, PKC, and Ca2+ routes are potential mediators of NPFF’s action .
Result of Action
The molecular and cellular effects of NPFF’s action are diverse and depend on the specific context. For example, NPFF is known to modulate opioid analgesia and morphine tolerance . In the European sea bass, NPFF peptides may exert their functions partially via NPFFR2 .
生化分析
Biochemical Properties
Neuropeptide FF interacts with specific receptors, namely NPFF1 and NPFF2, which are abundantly expressed in the brain . Neurons with strong NPFFR1 expression are observed in several hypothalamic areas related to neuroendocrine functions, including the paraventricular nucleus and arcuate nucleus . This compound exhibits a high affinity for all RF-amide peptides, suggesting that the neurons expressing these NPFF receptors may have multiple functions in the brain .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It promotes M2 activation and increases the proliferation of adipose tissue macrophages . It also differentially modulates GABAergic input to parvocellular and magnocellular neurons of the paraventricular nucleus .
Molecular Mechanism
This compound mediates its action by association with G proteins that activate a phosphatidylinositol-calcium second messenger system . It inhibits the activity of GABAergic terminals that project to the parvocellular neurons, resulting in a disinhibition of these neurons .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been found that the number of this compound-positive cells was significantly lower in the gray matter of the frontal, cingulate, and superior temporal gyri of both sporadic ALS and late-stage AD patients than in controls .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, reducing the level of NPFFR2 leads to the downregulation of capsaicin-induced CGRP in the trigeminal ganglion, which would consequently attenuate the activation of the trigeminovascular pathway .
Metabolic Pathways
This compound plays important roles in fluid and glucose homeostasis. Mice lacking this compound exhibit an increased water intake and improved glucose tolerance, the latter being due to higher insulin responsiveness .
Transport and Distribution
This compound is distributed chiefly, but not exclusively, in the superficial white matter and constitutes there a subpopulation of white matter interstitial cells .
Subcellular Localization
This compound-positive cells are located chiefly in the superficial white matter and constitute a subpopulation of white matter interstitial cells . Their sparsely ramified axons are unmyelinated and exhibit this compound-positive bead-like varicosities .
准备方法
Synthetic Routes and Reaction Conditions: Neuropeptide FF can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed, with coupling reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and NMM (N-methylmorpholine) in dimethylformamide (DMF) as the solvent .
Industrial Production Methods: While industrial-scale production of this compound is not widely documented, the principles of SPPS can be scaled up. Automation of the peptide synthesis process and optimization of reaction conditions can enhance yield and purity. Purification typically involves high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Neuropeptide FF undergoes various chemical reactions, including:
Oxidation: This reaction can modify methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with modified activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents and conditions.
Major Products:
Oxidation: Oxidized peptide with modified methionine.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
科学研究应用
Neuropeptide FF has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation, cardiovascular regulation, and neuroendocrine functions.
Medicine: Explored for its potential in treating pain, opioid tolerance, anxiety, and cardiovascular disorders
相似化合物的比较
Neuropeptide FF is part of the RFamide family, which includes several similar peptides:
Neuropeptide AF: Shares a similar structure and function, involved in pain modulation and cardiovascular regulation.
Gonadotropin-Inhibitory Hormone (GnIH): Regulates reproductive functions and stress response.
Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and energy homeostasis.
Kisspeptin: Plays a crucial role in reproductive hormone regulation.
This compound is unique in its dual role in modulating pain and cardiovascular functions, making it a valuable target for therapeutic research .
属性
CAS 编号 |
99566-27-5 |
|---|---|
分子式 |
C54H76N14O10 |
分子量 |
1081.3 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36?,37-,38-,39-,40?,41-,42-,43-/m0/s1 |
InChI 键 |
HWYCFZUSOBOBIN-FPAYTFQGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N |
序列 |
One Letter Code: FLFQPQRF-NH2 |
同义词 |
F-8-F-amide F-8-F-NH2 F8Famide FF8 (morphine modulating peptide) FLFQPQRF-NH2 FMRFamide-like octapeptide morphine modulating neuropeptide neuropeptide FF NPFF octapeptide F8FA Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 phenylalanyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


